![molecular formula C19H24N2O3 B7633297 3-(2-methoxyethoxy)-N-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7633297.png)
3-(2-methoxyethoxy)-N-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyethoxy)-N-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the family of pyrrolidine carboxamides. It is commonly referred to as JNJ-40411813 and has been the subject of scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
JNJ-40411813 works by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammation in the body. By inhibiting the activity of PDE4, JNJ-40411813 reduces inflammation and can potentially alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that JNJ-40411813 can reduce inflammation in animal models of inflammatory diseases. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. JNJ-40411813 has also been found to have a good safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of JNJ-40411813 is that it has been found to be effective in reducing inflammation in animal models of inflammatory diseases. This suggests that it may have potential as a treatment for these diseases in humans. However, one limitation of JNJ-40411813 is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on JNJ-40411813. One direction is to conduct human clinical trials to determine its safety and efficacy in humans. Another direction is to study its potential use in the treatment of other inflammatory diseases, such as multiple sclerosis and psoriasis. Additionally, researchers could investigate the potential use of JNJ-40411813 in combination with other anti-inflammatory drugs to enhance its effectiveness. Overall, JNJ-40411813 has shown promise as a potential treatment for inflammatory diseases, and further research is needed to fully understand its potential.
Conclusion
In conclusion, JNJ-40411813 is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. JNJ-40411813 works by inhibiting the activity of PDE4, which reduces inflammation in the body. While it has shown promise in animal studies, further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of JNJ-40411813 involves a series of chemical reactions that lead to the formation of the final compound. The process begins with the reaction of 2-naphthaldehyde with 2-methoxyethanol to form 2-(2-methoxyethoxy)naphthalene. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form JNJ-40411813.
Wissenschaftliche Forschungsanwendungen
JNJ-40411813 has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
3-(2-methoxyethoxy)-N-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-10-11-24-18-8-9-21(14-18)19(22)20-13-15-6-7-16-4-2-3-5-17(16)12-15/h2-7,12,18H,8-11,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJGGISLOWHWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(C1)C(=O)NCC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethoxy)-N-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.